Cbz-alpha-methyl-D-Asp
Description
Significance of Non-Proteinogenic Amino Acids in Chemical Biology
While the 22 proteinogenic amino acids form the fundamental building blocks of proteins, a vast world of non-proteinogenic amino acids (NPAAs) exists, both naturally and through chemical synthesis. wikipedia.org These NPAAs are not encoded in the genome but play vital roles as metabolic intermediates, signaling molecules, and components of natural products with potent biological activities. wikipedia.orgomicsonline.org In chemical biology, the incorporation of NPAAs into peptides is a powerful strategy to develop new therapeutic agents with improved stability, potency, and bioavailability. nih.govnih.gov The structural diversity offered by NPAAs, with thousands available through synthesis, allows for the fine-tuning of peptide properties for specific applications. wikipedia.orgnih.gov
Role of Protecting Groups in Amino Acid and Peptide Chemistry: The Benzyloxycarbonyl (Cbz) Moiety
The synthesis of peptides is a stepwise process that requires the precise formation of amide bonds between amino acids. To prevent unwanted side reactions, the reactive amino and carboxyl groups of the amino acids must be temporarily blocked or "protected." The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry. total-synthesis.comnih.gov This protecting group is attached to the amino group of an amino acid, forming a stable carbamate (B1207046) that prevents it from reacting out of turn. total-synthesis.comontosight.ai The Cbz group is valued for its stability under a variety of reaction conditions and its straightforward removal by methods such as catalytic hydrogenation or treatment with strong acids, allowing for the selective deprotection and subsequent elongation of the peptide chain. ontosight.aibachem.com
Introduction to Alpha-Methylation in Amino Acid Structure and Function
Alpha-methylation involves the substitution of the alpha-hydrogen atom of an amino acid with a methyl group. vulcanchem.com This seemingly minor modification has profound consequences for the structure and function of peptides. The presence of the alpha-methyl group introduces steric hindrance, which restricts the conformational flexibility of the peptide backbone. vulcanchem.comnih.gov This constraint can be strategically employed to stabilize specific secondary structures, such as α-helices or β-sheets, within a peptide. vulcanchem.com Furthermore, the alpha-methyl group can enhance the resistance of peptides to enzymatic degradation by proteases, thereby increasing their stability in biological systems. vulcanchem.comenamine.net
Contextualizing D-Amino Acids in Biochemical Systems and Synthetic Applications
In nature, the vast majority of amino acids found in proteins are of the L-configuration. However, D-amino acids, their non-superimposable mirror images, are not merely laboratory curiosities. numberanalytics.com They are found in the cell walls of bacteria, in some peptide antibiotics, and have been identified as signaling molecules in the nervous and endocrine systems of mammals. numberanalytics.comtandfonline.comwikipedia.org The incorporation of D-amino acids into synthetic peptides is a common strategy to increase their resistance to proteolysis, as most proteases are specific for L-amino acid residues. numberanalytics.com This enhanced stability makes D-amino acid-containing peptides attractive candidates for drug development. numberanalytics.com
Research Landscape of Cbz-Alpha-Methyl-D-Asp as a Chemical Entity
This compound emerges at the intersection of these key chemical modifications. It is a synthetic amino acid derivative that combines the features of a Cbz-protected amine, an alpha-methyl group, and a D-configured stereocenter. Research on this specific compound is primarily situated within the context of synthetic and medicinal chemistry. It is synthesized from D-aspartic acid through a process involving the protection of the amino group with benzyl (B1604629) chloroformate, followed by a regioselective alpha-methylation. vulcanchem.com The resulting molecule serves as a valuable building block for the synthesis of conformationally constrained peptides with potentially enhanced biological stability. vulcanchem.com While its direct biological activity is not the primary focus, its deprotected form, alpha-methyl-D-Aspartic acid, is investigated for its potential to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, analogous to the endogenous D-aspartic acid which regulates hormone secretion. vulcanchem.com
Interactive Data Tables
Below are tables summarizing key information about the chemical compound and related concepts.
Table 1: Key Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.26 g/mol |
| Stereochemistry | D-configuration (R-enantiomer) |
| Protection Group | Benzyloxycarbonyl (Cbz) |
| Solubility | Poorly soluble in water (0.5–1 mg/mL at 25°C), moderately soluble in polar aprotic solvents like DMF and DMSO. vulcanchem.com |
| Stability | Stable at room temperature under inert atmospheres; susceptible to acid-catalyzed cleavage of the Cbz group. vulcanchem.com |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Signatures |
| Infrared (IR) | C=O stretches from carboxylic acids (1700–1720 cm⁻¹) and the carbamate (1680–1700 cm⁻¹); aromatic C-H bends (700–750 cm⁻¹) from the Cbz group. vulcanchem.com |
| ¹H Nuclear Magnetic Resonance (NMR) | Methyl protons at δ 1.3–1.5 ppm; aromatic protons (C₆H₅) at δ 7.2–7.4 ppm; carbamate NH at δ 5.1–5.3 ppm. vulcanchem.com |
| ¹³C Nuclear Magnetic Resonance (NMR) | Quaternary alpha-carbon at δ 40–45 ppm; carboxylic carbons at δ 170–175 ppm; aromatic carbons at δ 125–135 ppm. vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO6 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2R)-2-methyl-2-(phenylmethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C13H15NO6/c1-13(11(17)18,7-10(15)16)14-12(19)20-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t13-/m1/s1 |
InChI Key |
OOJJMGMHMDEKLU-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@](CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Cbz Alpha Methyl D Asp
Stereoselective Synthesis of Alpha-Methylated D-Aspartic Acid Scaffolds
The creation of the core alpha-methylated D-aspartic acid structure is a pivotal phase of the synthesis. This process involves the introduction of a methyl group at the α-carbon while rigorously maintaining the D-stereochemical configuration.
The introduction of a methyl group onto the alpha-carbon of an amino acid is a well-established but challenging transformation. For aspartic acid derivatives, this is typically achieved through the alkylation of an enolate or its equivalent.
A common strategy begins with a suitably protected D-aspartic acid derivative. The alpha-proton is abstracted using a strong, non-nucleophilic base to form a chiral enolate. Subsequent reaction with a methylating agent, such as methyl iodide, introduces the desired alpha-methyl group. vulcanchem.com The choice of base is critical to ensure efficient deprotonation without undesirable side reactions.
Table 1: Reagents for Alpha-Carbon Methylation
| Step | Reagent Class | Specific Examples | Purpose |
|---|---|---|---|
| Enolate Formation | Strong Base | Lithium diisopropylamide (LDA), Sodium hydride (NaH) | Abstraction of the acidic α-proton |
| Methylation | Electrophile | Methyl iodide (CH₃I) | SN2 reaction with the enolate to form the C-C bond |
More advanced and highly diastereoselective methods have been developed using chiral auxiliaries to form rigid templates that control the direction of alkylation. For instance, chiral cyclic structures like iminolactones or pyrazinones can be synthesized from amino acids. acs.orgresearchgate.net These templates are then alkylated, often under phase-transfer catalysis conditions, which allows for the reaction to proceed with high diastereoselectivity (>98% de). researchgate.netnih.gov Subsequent hydrolysis removes the chiral auxiliary, yielding the optically pure α-methyl amino acid. nih.gov While complex, these methods offer exceptional control over the stereochemistry of the newly formed quaternary carbon center. acs.orgnih.gov
The primary and most direct strategy to ensure the final product has a D-configuration is to use D-aspartic acid as the starting material. vulcanchem.com In nature, L-amino acids are predominantly found in proteins, while D-amino acids are less common but play significant roles, such as providing resistance to enzymatic degradation in peptides. jpt.comnih.gov The synthesis of D-amino acids can occur naturally through the action of racemase enzymes, which interconvert L- and D-enantiomers. nih.govnih.gov
In a laboratory setting, preserving the stereochemical integrity of the starting material is paramount. The conditions used for alpha-methylation, particularly the use of strong bases, pose a risk of racemization at the alpha-carbon. medschoolcoach.com For aspartic acid derivatives, there is a known pathway for racemization involving the formation of a succinimide (B58015) intermediate, where the side-chain carboxyl group attacks the backbone. nih.gov This process can lead to a loss of stereochemical purity. Therefore, careful selection of protecting groups, solvents, and reaction temperatures is essential to suppress this side reaction and maintain the D-configuration throughout the synthesis. The use of D-amino acids as starting points is a cornerstone of stereocontrolled synthesis in pharmaceutical and biochemical research. jpt.com
Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis, especially in peptide chemistry. tandfonline.comwikipedia.org Its introduction is a key step in synthesizing Cbz-alpha-methyl-D-Asp, preventing the nucleophilic amino group from participating in unwanted side reactions. wikipedia.org
The Cbz group is typically introduced by reacting the amino group of the alpha-methyl-D-aspartic acid derivative with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. wikipedia.org This reaction, known as the Schotten-Baumann reaction, is robust and can be performed under various conditions.
The choice of base and solvent system can be optimized for yield and purity. Common procedures include using sodium carbonate in an aqueous solution or organic bases like 4-(dimethylamino)pyridine (DMAP) in organic solvents. tandfonline.com More recent, environmentally benign methods have been developed that utilize polyethylene (B3416737) glycol (PEG) or aqueous systems with catalysts like β-cyclodextrin, which can improve yields and chemoselectivity. tandfonline.comresearchgate.net The Cbz group is valued for its stability under both basic and most acidic conditions, while being easily removable by catalytic hydrogenation. tandfonline.com
Table 2: Selected Conditions for Cbz Protection of Amines
| Reagent System | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Benzyl chloroformate, Na₂CO₃ | Water/Dioxane | Standard, well-established method | commonorganicchemistry.comjchps.com |
| Benzyl chloroformate, Base | Ethyl Acetate (B1210297) | Good for organic-soluble substrates | wikipedia.org |
| Benzyl chloroformate, PEG-400 | PEG-400 | Environmentally benign, "green" promoter, high yields | tandfonline.com |
| Benzyl chloroformate, β-Cyclodextrin | Water | Mild, high yields, aqueous phase reaction | researchgate.net |
In the synthesis of complex molecules like peptides, a concept known as "orthogonal protection" is crucial. peptide.com This principle dictates that multiple protecting groups are used, each of which can be removed by a specific set of chemical conditions without affecting the others. iris-biotech.de For a trifunctional amino acid like this compound, which has an alpha-amine and two carboxyl groups, an orthogonal strategy is essential for selective modification.
The Cbz group is part of the "Boc/Bzl" protection scheme, where tert-butyloxycarbonyl (Boc) is used for temporary N-terminal protection and benzyl-based groups (like Cbz for amines and benzyl esters for carboxyl groups) are used for more permanent side-chain protection. iris-biotech.de In such a scheme, the Cbz group on the alpha-amine of alpha-methyl-D-Asp would be considered a permanent group, stable during the steps of peptide chain elongation. peptide.com It can be used in conjunction with different protecting groups on the alpha- and beta-carboxyl functions, such as a tert-butyl (tBu) ester on one and a benzyl (Bzl) or allyl (All) ester on the other. This allows for the selective deprotection of one carboxyl group for modification (e.g., forming a lactam bridge in a peptide) while the other functional groups remain protected. sigmaaldrich.com The strategic combination of Cbz with other orthogonal groups facilitates the synthesis of structurally complex and highly functionalized peptides. peptide.comnih.gov
Derivatization of Carboxyl Groups (e.g., Esterification)
The two carboxylic acid groups of aspartic acid (the α-carboxyl and the β-carboxyl in the side chain) are acidic and nucleophilic. To prevent them from interfering with other reactions, such as peptide coupling at the amino group, they are typically converted into less reactive ester derivatives. thieme-connect.com
Table 3: Common Ester Protecting Groups for Carboxyl Functions
| Ester Group | Reagent for Introduction | Typical Deprotection Condition |
|---|---|---|
| Methyl (Me) | Methanol / SOCl₂ or HCl | Saponification (e.g., NaOH) |
| Benzyl (Bzl) | Benzyl alcohol / Acid catalyst | Catalytic Hydrogenation (e.g., H₂/Pd-C) |
| tert-Butyl (tBu) | Isobutylene / Acid catalyst | Strong Acid (e.g., Trifluoroacetic Acid, TFA) |
| β-(trimethylsilyl)ethoxymethyl (SEM) | SEMCl / Base | Fluoride (B91410) source (e.g., TBAF) or mild acid |
General Methodological Aspects of Intermediate and Product Isolation
The isolation and purification of this compound and its synthetic intermediates are critical steps to ensure the final product's chemical and stereochemical purity. The methodologies employed are tailored to the specific properties of the intermediates and the final compound, addressing challenges such as separating stereoisomers and removing unreacted reagents and byproducts. Common strategies involve a combination of extraction, chromatography, and crystallization techniques.
Following the key synthetic steps, such as the protection of D-aspartic acid and the subsequent alpha-methylation, the reaction mixture typically contains the desired product alongside starting materials, reagents, and potential side products. Initial workup often involves liquid-liquid extraction to separate the product from water-soluble impurities. For instance, after the N-protection of D-aspartic acid β-methyl ester with benzyl chloroformate, the reaction mixture can be acidified, and the product extracted with an organic solvent like ethyl acetate. jchps.com
Chromatographic techniques are indispensable for achieving high purity. Column chromatography using silica (B1680970) gel is a standard method for purifying both intermediates and the final product. thieme-connect.comacs.org The choice of solvent system (eluent) is crucial for effective separation. A common mobile phase for silica gel chromatography of protected amino acids is a mixture of hexanes and ethyl acetate. thieme-connect.comacs.org For analytical purposes and for separating complex mixtures of amino acid derivatives, High-Performance Liquid Chromatography (HPLC) is frequently employed. nih.gov Chiral HPLC, utilizing chiral stationary phases (CSPs) like polysaccharide-based columns (e.g., Chiralpak), is particularly vital for confirming the enantiomeric purity of the final D-configuration product and separating it from any L-enantiomer that may have formed due to racemization. koreascience.krresearchgate.netebi.ac.uk
Crystallization is often the final step to obtain a highly pure, solid product. mdpi.com The choice of solvent is critical, as it influences not only the yield but also the crystal form (polymorphism). researchgate.net For Cbz-protected amino acid derivatives, recrystallization from a suitable solvent system can effectively remove minor impurities, yielding a product with high purity. vulcanchem.com Supramolecular gels are also being explored as a medium for crystallization, as they can influence crystal size, habit, and polymorphism. rsc.org
The table below summarizes the common isolation techniques used for this compound and related intermediates.
| Technique | Purpose | Typical Conditions & Reagents | Applicable Stage | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction | Initial purification to separate the product from aqueous-soluble impurities after reaction workup. | Solvents: Ethyl acetate, Dichloromethane. The aqueous layer is often acidified (e.g., with HCl) to ensure the carboxylic acid product is in its neutral, more organic-soluble form. | Intermediate & Final Product | jchps.comacs.org |
| Column Chromatography | Purification of intermediates and final product from unreacted starting materials and byproducts. | Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl acetate gradients are common. | Intermediate & Final Product | thieme-connect.comacs.org |
| High-Performance Liquid Chromatography (HPLC) | Analytical assessment of purity and preparative separation of enantiomers or diastereomers. | - Reversed-Phase: ODS-Hypersil column. nih.gov | Final Product & Chiral Intermediates | nih.govsigmaaldrich.com |
| Crystallization / Recrystallization | Final purification step to obtain a highly pure, crystalline solid. Also used to separate polymorphs. | Solvents: Methanol, ethanol, ether, or mixtures thereof. Cooling and slow evaporation are common methods to induce crystallization. | Intermediate & Final Product | jchps.commdpi.comvulcanchem.com |
Characterization of the isolated product is typically performed using spectroscopic methods to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are standard. jchps.comvulcanchem.com For instance, ¹H NMR can confirm the presence of the alpha-methyl group (protons typically at δ 1.3–1.5 ppm) and the Cbz protecting group (aromatic protons at δ 7.2–7.4 ppm). vulcanchem.com
The table below details the analytical techniques used for characterization.
| Analytical Technique | Purpose | Key Findings/Data | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the synthesized molecule. | - ¹H NMR: Shows characteristic peaks for the alpha-methyl, Cbz aromatic, and carbamate (B1207046) protons. vulcanchem.com | jchps.comvulcanchem.com |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic C=O stretches from carboxylic acids (1700–1720 cm⁻¹) and the carbamate group (1680–1700 cm⁻¹). | vulcanchem.com |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | Used in conjunction with HPLC (LC-MS) or GC (GC-MS) for sensitive detection and quantification. nih.gov | nih.gov |
| X-ray Crystallography | Determination of the three-dimensional structure and absolute stereochemistry. | Provides data on crystal system, space group, and intermolecular interactions like hydrogen bonding. vulcanchem.com | vulcanchem.com |
Chemical Reactivity and Derivatization of Cbz Alpha Methyl D Asp
Selective Deprotection of the Cbz Group
The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in peptide synthesis, first introduced by Bergmann and Zervas. nih.gov Its removal is a critical step that must be efficient and selective, leaving other protecting groups and sensitive functionalities within the molecule intact. The stability of the Cbz group to moderately acidic and basic conditions makes it orthogonal to other common protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethoxycarbonyl (Fmoc), which is base-labile. masterorganicchemistry.comtotal-synthesis.compeptide.com
The primary and most gentle method for cleaving the Cbz group is catalytic hydrogenolysis. total-synthesis.comhighfine.com This reaction proceeds under neutral conditions, typically at room temperature and atmospheric pressure, which preserves most other functional groups. total-synthesis.comresearchgate.net
Hydrogenolysis: The process involves the reduction of the benzyl-oxygen bond using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). total-synthesis.comresearchgate.net The reaction releases the free amine, carbon dioxide, and toluene (B28343) as byproducts. total-synthesis.com Alternative hydrogen donors, such as ammonium (B1175870) formate (B1220265) or formic acid, can be used in a process known as catalytic transfer hydrogenolysis. highfine.comresearchgate.net
Other Cleavage Methods: While hydrogenolysis is preferred for its mildness, alternative methods are necessary when the substrate contains functional groups susceptible to reduction (e.g., alkenes, alkynes, or certain sulfur-containing residues) or when the catalyst is poisoned. highfine.comnih.gov These methods include:
Strong Acid Cleavage: Reagents like hydrogen bromide (HBr) in acetic acid (AcOH), trifluoroacetic acid (TFA), or hydrogen fluoride (B91410) (HF) can cleave the Cbz group. nih.govpeptide.comhighfine.com This approach is less common for Cbz than for Boc groups and can be harsh, potentially affecting other acid-sensitive parts of the molecule. total-synthesis.com
Reductive Cleavage: Dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (Na/NH₃), can also be employed for Cbz removal. highfine.com
The following table summarizes the common deprotection methods for the Cbz group.
| Method | Reagents/Catalyst | Key Characteristics | Potential Incompatibilities |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yield. total-synthesis.comresearchgate.net | Alkenes, alkynes, some sulfur compounds, other benzyl (B1604629) groups. highfine.com |
| Transfer Hydrogenolysis | HCONH₄, Pd/C | Avoids use of gaseous H₂, generally safe and efficient. highfine.comresearchgate.net | Similar to catalytic hydrogenolysis. |
| Strong Acid Cleavage | HBr/AcOH, HF, TMSI | Useful when hydrogenation is not viable. highfine.com | Acid-labile groups (e.g., Boc, t-butyl esters). masterorganicchemistry.comiris-biotech.de |
| Dissolving Metal Reduction | Na, liquid NH₃ | Powerful reduction method. highfine.com | Many reducible functional groups. |
The selective removal of the Cbz group from Cbz-alpha-methyl-D-Asp exposes the D-aspartic acid's alpha-amino group for subsequent reactions, most notably peptide bond formation. nih.gov The choice of deprotection strategy is crucial for maintaining the integrity of other protecting groups in a multi-step synthesis, a concept known as orthogonality. peptide.com
For instance, in a peptide containing both a Cbz-protected amine and a Boc-protected amine, the Cbz group can be selectively removed via hydrogenolysis without affecting the acid-labile Boc group. nih.gov This allows for chain elongation at the newly freed amine. Conversely, if the molecule contains a benzyl ether side-chain protecting group, hydrogenolysis would likely cleave both it and the Cbz group, necessitating an alternative deprotection strategy like acidolysis if selective Cbz removal is desired. nih.gov Therefore, the deprotection method directly dictates the synthetic route and the types of building blocks that can be used in subsequent steps.
Reactions at the Alpha-Methyl Moiety
The alpha-methyl group of this compound is chemically robust and generally does not participate in reactions under standard synthetic conditions. Its primary role is not as a reactive handle but as a steric director. The introduction of a methyl group at the α-carbon of an amino acid has profound consequences for the reactivity of the adjacent amino and carboxyl groups and for the conformational properties of peptides containing it.
The main implications of the alpha-methyl group are:
Steric Hindrance: It sterically hinders the approach of reactants to the alpha-carbon and the adjacent peptide backbone, which can decrease the rate of peptide coupling and acylation reactions. globalresearchonline.net
Conformational Restriction: The methyl group restricts the rotation around the phi (φ) and psi (ψ) backbone dihedral angles, forcing the amino acid residue into a more defined conformation. This property is exploited in medicinal chemistry to stabilize secondary structures like α-helices or β-turns in synthetic peptides.
Enzyme Resistance: The steric bulk of the alpha-methyl group significantly reduces the susceptibility of adjacent peptide bonds to cleavage by proteolytic enzymes, thereby enhancing the metabolic stability and in vivo half-life of peptide-based drugs.
Modifications of the Aspartic Acid Side Chain (Beta-Carboxyl)
The aspartic acid residue possesses a side-chain carboxylic acid (the β-carboxyl group), which is a versatile functional group for derivatization. To achieve selective modification at the side chain, the α-carboxyl group must typically be protected or engaged in a peptide bond. In this compound, both carboxyl groups are initially free.
Selective modification often involves orthogonal protection strategies. For example, the β-carboxyl group can be selectively protected as a benzyl (Bzl) or tert-butyl (tBu) ester. peptide.comacs.org With the α-carboxyl group available, the molecule can be incorporated into a peptide chain. Later in the synthesis, the side-chain protecting group can be selectively removed to allow for further modifications.
Amide and Ester Formation: The free β-carboxyl group can be coupled with various amines or alcohols to form amides or esters, respectively. This is a common strategy for attaching labels, linkers, or other functional moieties to a peptide. acs.orgresearchgate.net
Aspartimide Formation: A significant side reaction during peptide synthesis, particularly under basic conditions used for Fmoc deprotection, is the formation of a cyclic aspartimide intermediate. peptide.commdpi.comacs.org This occurs when the backbone amide nitrogen attacks the activated side-chain ester. The aspartimide can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl isomer, which is difficult to separate. acs.org The presence of the alpha-methyl group may influence the rate of this side reaction due to steric factors.
Formation of Activated Intermediates for Peptide Coupling
To form a peptide bond, the carboxylic acid of one amino acid must be "activated" to make it sufficiently electrophilic to react with the amino group of another. globalresearchonline.netmdpi.com For this compound, this typically involves the activation of the α-carboxylic acid after the Cbz group has been removed, or activation of the β-carboxylic acid if that is the desired site of coupling.
The steric hindrance from the alpha-methyl group makes this compound a challenging residue to couple. globalresearchonline.net Standard coupling reagents may be sluggish, requiring more potent activators or longer reaction times. Common activating strategies include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxyl group to form a reactive O-acylisourea intermediate. nih.govmdpi.com
Uronium/Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and are often preferred for coupling sterically hindered amino acids. acs.orguantwerpen.be They react with the carboxylic acid to form an activated ester in situ, which rapidly acylates the amine.
Acid Halides: Conversion of the carboxylic acid to an acid chloride or fluoride can create a highly reactive intermediate, though this method risks racemization if not performed carefully. nih.gov
The table below lists some coupling reagents and their general applicability for hindered couplings.
| Reagent Class | Example(s) | Suitability for Hindered Coupling | Notes |
| Carbodiimides | DCC, DIC | Moderately effective; often used with additives like HOBt to improve efficiency and reduce side reactions. mdpi.com | Can be slow for very hindered residues. |
| Uronium Salts | HATU, HBTU, COMU | Highly effective; considered the gold standard for difficult couplings. acs.orguantwerpen.be | Fast reaction rates and suppression of racemization. globalresearchonline.net |
| Phosphonium Salts | PyBOP, PyAOP | Very effective; comparable to uronium salts for hindered systems. globalresearchonline.net | Generates a carcinogenic byproduct (HMPA) in some cases. |
| Imidazolium Reagents | CBMIT | Reported to be particularly useful for coupling sterically demanding amino acids. globalresearchonline.net | Can show no signs of racemization. globalresearchonline.net |
Structural and Conformational Analysis of Cbz Alpha Methyl D Asp and Its Derivatives
Influence of Alpha-Methylation on Amino Acid Conformation
The substitution of the α-hydrogen with a methyl group introduces significant changes to the conformational landscape of an amino acid. cnio.es This modification, known as α-methylation, is a powerful tool in peptide design for inducing specific secondary structures and enhancing stability. nih.govenamine.net
The primary effect of α-methylation is the introduction of a geminal methyl group on the α-carbon, creating a quaternary center. nih.gov This substitution significantly increases steric hindrance around the α-carbon, which restricts the conformational freedom of the peptide backbone. nih.govresearchgate.netuwlax.edu The presence of two substituents at the Cα-position imparts rigidity to the peptide backbone into which it is incorporated. researchgate.net This steric bulk limits the range of accessible backbone dihedral angles (φ and ψ), effectively constraining the molecule to a more defined set of conformations. nih.govnih.gov This restriction in flexibility can be advantageous in peptide design, as it can help to stabilize specific secondary structures, such as helices, and reduce the entropic penalty upon binding to a target. nih.govenamine.net The steric hindrance also makes the formation of amide bonds more challenging during peptide synthesis. researchgate.netcem.com
The conformational restrictions imposed by α-methylation are clearly visualized on a Ramachandran plot, which maps the sterically allowed regions of the backbone dihedral angles φ and ψ. wikipedia.orgproteopedia.org For standard L-amino acids, the plot shows distinct regions corresponding to common secondary structures like α-helices and β-sheets. The introduction of an α-methyl group dramatically curtails the allowed conformational space. researchgate.net Specifically, α-methylated residues strongly favor the adoption of helical conformations. nih.gov This is because the steric hindrance caused by the additional methyl group limits the rotation around the N-Cα (φ) and Cα-C (ψ) bonds to values typically found in right-handed or left-handed helices. nih.govuwlax.edu Calculations have shown that methylation of backbone amide bonds can render the α-helical region of the Ramachandran plot inaccessible, suggesting a propensity for other turn-like structures in certain contexts. researchgate.net The constraints imposed by α-methylation extend to neighboring residues, further influencing the local peptide conformation. nih.gov
Conformational Effects of the D-Configuration
Naturally occurring amino acids are almost exclusively in the L-configuration. The incorporation of a D-amino acid, which has the opposite stereochemistry at the α-carbon, has profound effects on peptide structure. The intrinsic backbone conformational propensities of D-amino acids are the inverse of their cognate L-enantiomers. nih.gov This means that a D-amino acid will favor regions on the Ramachandran plot that are symmetrically opposite to those favored by its L-counterpart. nih.govoup.com For instance, if an L-amino acid has a propensity for the right-handed α-helical region (αR), its D-enantiomer will have a propensity for the left-handed α-helical region (αL). uea.ac.uknih.gov This inversion of conformational preference is a direct result of the geometric inversion at the Cα atom. nih.gov The introduction of a D-residue into a peptide chain composed of L-residues can disrupt regular secondary structures like α-helices and β-sheets, often inducing turns or other non-canonical structures. nih.gov However, peptides containing a mix of L- and D-residues can adopt unique and stable conformations not accessible to homochiral peptides. nih.govresearchgate.net
Role of the Cbz Group in Molecular Conformation
The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group used in peptide synthesis. highfine.comstudysmarter.co.uk Beyond its primary role in synthesis, the Cbz group can also influence the local conformation of the amino acid or peptide to which it is attached. The Cbz group consists of a benzyl (B1604629) group attached to a carbonyl group, which is then linked to the nitrogen of the amino acid. This group is relatively bulky and can engage in steric interactions that restrict the rotation around the N-terminal bonds. The planar nature of the urethane (B1682113) linkage can further influence the orientation of the N-terminus. In some cases, the Cbz group has been observed to participate in intramolecular interactions, potentially stabilizing specific conformations. For example, in the synthesis of certain bicyclic peptidomimetics, the Cbz group was chosen to protect a secondary amine during a cyclization reaction, indicating its compatibility with specific structural formations. nih.gov The removal of Cbz groups via hydrogenation can lead to conformational changes in the final product. nih.gov
Spectroscopic Probes for Conformational Studies (e.g., NMR, CD, FTIR)
Several spectroscopic techniques are invaluable for elucidating the conformational properties of modified amino acids and peptides in solution and solid states.
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is particularly sensitive to the chiral environment and is widely used to assess the secondary structure of peptides and proteins. nih.govnih.gov Different secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. proteopedia.org The introduction of an α-methylated D-amino acid would be expected to produce a distinct CD signal, reflecting its strong propensity to induce specific, potentially left-handed, helical or turn-like structures. Even single amino acids can exhibit unique CD patterns that are dependent on their concentration and self-association. nih.govdntb.gov.uaresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy probes the vibrational modes of molecules and can provide valuable information about peptide secondary structure. nih.govspringernature.com The amide I band (around 1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide bond, is particularly sensitive to conformation. nih.govresearchgate.net The frequency of the amide I band can distinguish between α-helices (typically ~1655 cm⁻¹), β-sheets (~1630 cm⁻¹), and β-turns (~1670 cm⁻¹). researchgate.net FTIR can be used to study peptides in a variety of environments, including aqueous solutions and lipid membranes, making it a versatile tool for conformational analysis. nih.govspringernature.com
The table below summarizes the typical spectroscopic signals associated with different peptide secondary structures.
| Secondary Structure | CD Signal (Far-UV) | FTIR Amide I Band (cm⁻¹) |
|---|---|---|
| α-Helix (Right-handed) | Negative bands at ~222 nm and ~208 nm, Positive band at ~193 nm | ~1650 - 1658 |
| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm | ~1620 - 1640 (and often a weaker band at ~1680-1700 for antiparallel) |
| β-Turn | Varies by turn type; often a weak negative band ~225-230 nm and a positive band ~205 nm | ~1660 - 1685 |
| Random Coil | Strong negative band near 200 nm | ~1640 - 1650 |
Crystallographic Insights into Solid-State Conformations of Cbz-alpha-methyl-D-Asp and its Derivatives Remain Elusive
A thorough investigation into publicly available crystallographic databases and scientific literature has revealed a significant lack of specific X-ray crystallographic data for the compound this compound and its closely related derivatives. Despite extensive searches, no detailed structural information—such as unit cell parameters, space group, bond lengths, and bond angles—could be retrieved for this particular molecule.
While crystallographic studies have been conducted on a variety of other Cbz-protected amino acids and peptides, the specific substitution pattern of an alpha-methyl group on a D-aspartic acid derivative appears to be a subject that has not been extensively explored through single-crystal X-ray diffraction, or at least, the results have not been made publicly available in common databases.
For instance, studies on other N-benzyloxycarbonyl-protected dipeptide esters have provided valuable information on their solid-state structures, highlighting the role of hydrogen bonds in forming defined secondary structures like chains and rings. Theoretical and database-driven studies have also explored the general conformational preferences of amino acid residues with ester and methylated amide bonds. However, these findings are general in nature and cannot be directly extrapolated to provide the specific, detailed crystallographic insights requested for this compound.
The absence of this specific crystallographic data prevents the generation of detailed data tables and an in-depth analysis of the solid-state conformation of this compound. Further experimental work, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be required to provide the crystallographic insights necessary to fulfill the detailed structural and conformational analysis.
Applications in Peptide Chemistry and Peptidomimetic Design
Cbz-Alpha-Methyl-D-Asp as a Building Block in Peptide Synthesis
The incorporation of this compound into a peptide chain requires specialized strategies to overcome the steric hindrance presented by the alpha-methyl group. This modification is valuable as it can enhance the resulting peptide's resistance to enzymatic degradation. enamine.netresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry where a peptide chain is assembled sequentially while anchored to an insoluble polymer support. nih.gov The incorporation of sterically hindered amino acids like alpha-methylated residues presents a challenge to standard coupling protocols.
Strategies to incorporate this compound, often after switching the N-terminal protecting group to the more SPPS-compatible Fmoc group, include:
High-Potency Coupling Reagents: Standard coupling reagents may be inefficient. More potent activating agents are often required to overcome the steric bulk of the quaternary alpha-carbon.
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can increase the yield of the desired product.
Microwave-Assisted SPPS: The use of microwave irradiation can accelerate the coupling reaction, increasing efficiency and reducing reaction times, which is particularly beneficial for difficult couplings. biorxiv.org
Use of Pseudoprolines: Dipeptide building blocks, known as pseudoprolines, can be used to temporarily introduce a kink in the peptide backbone, which improves solvation and coupling efficiency of subsequent amino acids.
Below is a table comparing coupling reagents often used for sterically hindered amino acids.
| Coupling Reagent | Description | Typical Application |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | A highly effective aminium-based coupling reagent known for fast reaction times and high yields, even with hindered amino acids. | Standard and difficult couplings in Fmoc-SPPS. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Another common aminium salt-based coupling reagent, widely used in automated peptide synthesis. | Routine and moderately difficult couplings. |
| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | A carbodiimide-based method with an additive (Oxyma Pure) that acts as a racemization suppressant and enhances coupling efficiency. | A cost-effective and powerful combination for SPPS. biorxiv.org |
In solution-phase peptide synthesis, peptides are built in a homogenous solution, which allows for purification of intermediates at each step. nih.gov The N-carbobenzyloxy (Cbz) protecting group, introduced by Bergmann and Zervas, is historically significant and well-suited for solution-phase methods. nih.gov When coupling this compound, the primary challenge remains the steric hindrance from the alpha-methyl group.
Effective solution-phase coupling methods include:
Carbodiimide-Based Methods: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble N,N'-diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid. Additives are often included to prevent side reactions and racemization.
Active Ester Method: The carboxylic acid of this compound can be pre-activated to form an active ester (e.g., N-hydroxysuccinimide ester), which then reacts with the amino group of the growing peptide chain.
Fragment Condensation: In this approach, smaller protected peptide fragments are synthesized and then coupled together in solution. nih.gov This can be an efficient way to build larger peptides, and the coupling of a fragment containing a C-terminal this compound residue would require robust activation conditions.
Design of Conformationally Restricted Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. researchgate.net The incorporation of alpha-methylated D-amino acids like this compound is a key strategy in designing conformationally restricted peptidomimetics. nih.govlifechemicals.com
Natural peptides often adopt specific three-dimensional shapes, known as secondary structures (e.g., alpha-helices, beta-turns), which are crucial for their biological function. nih.gov The alpha-methyl group on this compound sterically restricts the possible rotational angles (phi, Φ and psi, Ψ) of the peptide backbone. This constraint forces the peptide chain to adopt a more defined and predictable conformation. For instance, the incorporation of alpha-methylated amino acids is known to favor the formation of helical structures. nih.gov By strategically placing these residues, chemists can design peptidomimetics that mimic the alpha-helical or beta-turn motifs responsible for a protein's binding activity. nih.govlibretexts.org
The rigidity of a peptide's backbone is a critical factor in its interaction with biological targets. A flexible peptide can adopt many conformations, and only a fraction of them may be the "active" shape for binding. By introducing an alpha-methylated D-amino acid, the conformational freedom of the peptide is significantly reduced. researchgate.netnih.gov The methyl group restricts rotation around the N-Cα and Cα-C bonds, effectively locking the local backbone into a narrower range of angles. This pre-organization of the peptide into its active conformation can lead to a significant increase in binding affinity for its target receptor or enzyme.
The table below illustrates the general effect of alpha-methylation on peptide backbone dihedral angles.
| Amino Acid Type | Typical Phi (Φ) Angle Range | Typical Psi (Ψ) Angle Range | Resulting Conformation |
| Standard L-Amino Acid | -180° to -40° | Variable | Flexible, can adopt various structures |
| Alpha-Methylated Amino Acid | Restricted (e.g., -90° to -50°) | Restricted (e.g., -60° to -30°) | Favors helical or turn-like structures |
Development of Enzyme Inhibitors and Receptor Ligands from Peptidomimetics
The enhanced stability and conformational constraint of peptidomimetics containing this compound make them excellent candidates for the development of enzyme inhibitors and receptor ligands. mdpi.comnih.gov
The D-configuration and the alpha-methyl group work together to make the peptide highly resistant to degradation by proteases, enzymes that typically cleave peptide bonds of natural L-amino acids. nih.gov This increased metabolic stability is a highly desirable trait for therapeutic molecules.
Furthermore, the rigid structure allows for the precise positioning of side chains to interact with the binding pockets of enzymes or receptors. researchgate.net For example, peptidomimetics designed to inhibit proteases often mimic the transition state of the enzyme's natural substrate. mdpi.comresearchwithrutgers.com The conformational rigidity provided by this compound can help maintain this optimal inhibitory shape, leading to potent inhibition. In the context of receptor ligands, derivatives of D-aspartic acid are relevant to the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal communication. nih.govnih.gov Designing rigid peptidomimetics can lead to highly selective ligands that can modulate receptor activity with high potency.
Stereochemical Control in Peptidomimetic Construction
The precise control of stereochemistry is a cornerstone of modern peptidomimetic design, enabling the synthesis of molecules with specific three-dimensional structures that can mimic or antagonize the biological functions of natural peptides. The incorporation of non-proteinogenic amino acids with defined stereochemistry is a powerful strategy to constrain the conformational flexibility of a peptide backbone, thereby predisposing it to adopt a particular secondary structure, such as a helix or a β-turn. One such building block that offers significant control over peptide architecture is N-benzyloxycarbonyl-alpha-methyl-D-aspartic acid (this compound).
The unique structural features of this compound—namely the bulky benzyloxycarbonyl (Cbz) protecting group, the alpha-methyl group, and the D-configuration of the chiral center—collectively impose significant steric constraints on the surrounding peptide chain. These constraints restrict the permissible values of the backbone dihedral angles (phi, φ, and psi, ψ), effectively guiding the peptide to fold into a well-defined conformation.
Influence of α-Methylation and D-Configuration
Research has consistently shown that the introduction of an α-methyl group to an amino acid residue significantly limits its conformational freedom. nih.gov This steric hindrance restricts the rotation around the N-Cα and Cα-C bonds, thereby favoring specific regions of the Ramachandran plot. When combined with the D-configuration, which itself can disrupt or reverse the direction of turns in a peptide chain, the conformational landscape becomes even more defined. nih.gov The D-amino acid can induce kink structures that break standard α-helical formations. nih.gov
Peptides rich in α-methylated amino acids have been shown to preferentially adopt helical structures. nih.gov For instance, a heptapeptide (B1575542) composed entirely of Cα-methylated α-amino acids was found to adopt a regular, right-handed 3(10)-helical structure in both the crystal and solution states, as determined by X-ray diffraction and NMR spectroscopy, respectively. cnr.it This highlights the strong structure-inducing propensity of α-methylation.
Detailed Research Findings
While specific studies focusing exclusively on this compound are limited in the public domain, the principles derived from related analogues provide a strong basis for understanding its stereochemical influence. The primary role of such a constrained amino acid is to act as a turn-inducer or a helix-nucleating agent. The D-configuration, in concert with the α-methyl group, can stabilize reverse turns or promote the formation of left-handed helices, in contrast to the right-handed helices typically favored by L-amino acids.
The conformational preferences of peptides containing α-methylated amino acids can be elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and computational modeling. NMR studies, including the analysis of Nuclear Overhauser Effect (NOE) signals, coupling constants (³J(HNα)), and chemical shift deviations, provide crucial information about inter-proton distances and dihedral angles, which in turn define the peptide's secondary structure. cnr.itnih.govchemrxiv.org
For example, in a study of a model heptapeptide containing several L-α-methylated residues, NMR data unequivocally supported a rigid 3(10)-helical conformation spanning a significant portion of the peptide backbone. cnr.it The observed NOE patterns and hydrogen bonding networks were consistent with this helical structure. It is highly probable that the incorporation of this compound would similarly lock the local peptide conformation into a highly ordered state.
The following interactive table summarizes the expected conformational effects upon incorporating this compound into a peptide sequence based on established principles of stereochemical control in peptidomimetics.
| Structural Feature of this compound | Expected Impact on Peptidomimetic Conformation | Supporting Principles |
| α-Methyl Group | Restricts φ and ψ backbone dihedral angles, reducing conformational flexibility. | Steric hindrance limits bond rotation, favoring specific secondary structures like helices and turns. |
| D-Configuration | Can induce reverse turns or promote left-handed helical structures. | The stereochemistry at the α-carbon influences the direction of chain folding. |
| Cbz Protecting Group | Adds steric bulk, further constraining the local conformation. | The large aromatic group can influence local peptide folding through steric and potential non-covalent interactions. |
| Combination of Features | Strongly promotes the formation of a specific, well-defined local structure, likely a turn or a segment of a helix with a particular handedness. | The synergistic effect of these constraints significantly reduces the entropic penalty of folding into a specific conformation. |
Biochemical Interactions and Molecular Mechanisms
Investigations into Enzymatic Interactions and Substrate Specificity
The unique structural features of Cbz-alpha-methyl-D-Asp—namely the presence of a carboxybenzyl (Cbz) protecting group, an alpha-methyl group, and its D-enantiomeric configuration—are predicted to significantly influence its interactions with enzymes.
Potential as Substrates for Peptidases or Proteases
Peptidases and proteases are enzymes that catalyze the cleavage of peptide bonds. The susceptibility of a peptide to these enzymes is highly dependent on the structure of its constituent amino acids. While specific studies on this compound as a direct substrate for peptidases are not extensively documented in publicly available research, general principles of enzyme-substrate recognition suggest a low likelihood of efficient hydrolysis.
The presence of the N-terminal Cbz group and the alpha-methylation are expected to confer significant resistance to many common peptidases. Peptidomimetic inhibitors, which often incorporate non-standard amino acid structures, are designed to bind to the active site of proteases with high affinity without being cleaved. This is a common strategy in the design of HIV protease inhibitors, for example, which are aspartyl proteases that cleave peptide bonds in viral polyproteins. mdpi.com
Peptidomics, the comprehensive study of peptides in a biological system, has emerged as a powerful tool for identifying the endogenous substrates of peptidases. nih.gov Such approaches could be theoretically applied to investigate whether this compound or peptides containing this residue are recognized and processed by specific peptidases in a biological context.
Modulation of Enzyme Activity by Alpha-Methylation
The introduction of a methyl group at the alpha-carbon of an amino acid residue has profound effects on the local conformation and the susceptibility of adjacent peptide bonds to enzymatic cleavage. This modification introduces steric hindrance, which can prevent the peptide from fitting into the active site of a protease. nih.gov
Research on apolipoprotein A-I mimetic peptides has shown that the incorporation of α-methylated amino acids can lead to increased resistance to proteolysis. nih.gov This resistance is attributed to two main factors:
The specific amino acid substitution may no longer be recognized by the protease. nih.gov
The alpha-methylation promotes a helical conformation, which, through steric hindrance, impedes the entry of the structured peptide into the enzyme's active site. nih.gov
This increased stability against enzymatic degradation is a desirable property in the design of peptide-based therapeutics.
Specificity for D-Amino Acid Oxidases (DASPOs)
D-amino acid oxidases (DAAO) and D-aspartate oxidases (DASPO) are flavoenzymes that catalyze the oxidative deamination of D-amino acids. frontiersin.org DAAO typically acts on neutral and basic D-amino acids, while DASPO is highly specific for acidic D-amino acids like D-aspartate and D-glutamate. frontiersin.org
Given that this compound is a derivative of D-aspartic acid, it is plausible that it could be a substrate or inhibitor for DASPO. However, the presence of the alpha-methyl group and the N-terminal Cbz group would likely alter its interaction with the enzyme's active site. N-methyl-D-aspartate (NMDA) itself is a known substrate for DASPO, suggesting that modifications at the amino group are tolerated to some extent. wikipedia.org
Inhibitors of DAAO are being investigated as potential therapeutic agents for conditions like schizophrenia, as they can increase the levels of the NMDA receptor co-agonist D-serine in the brain. nih.govnih.gov Further research would be necessary to determine if this compound interacts with and potentially modulates the activity of D-amino acid oxidases.
Molecular Recognition and Receptor Binding Studies
The interaction of small molecules with biological receptors is a cornerstone of pharmacology. The structural modifications in this compound are expected to play a crucial role in its receptor binding profile.
Principles of Ligand-Receptor Interactions
Ligand-receptor interactions are governed by a variety of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specificity of these interactions is often likened to a "lock and key" mechanism, where the three-dimensional shape and chemical properties of the ligand are complementary to those of the receptor's binding site.
N-methyl-D-aspartate (NMDA) receptors are a well-characterized class of ionotropic glutamate (B1630785) receptors in the central nervous system that are crucial for synaptic plasticity, learning, and memory. mdpi.comnih.govnih.gov These receptors are activated by the binding of glutamate and a co-agonist, such as D-serine or glycine (B1666218). mdpi.com The name of this receptor class is derived from its specific agonist, NMDA. wikipedia.org
The binding of a ligand to a receptor can trigger a conformational change in the receptor protein, leading to a downstream signaling cascade. The affinity of a ligand for its receptor is a measure of the strength of the binding interaction.
Influence of Amino Acid Side Chain Modification on Binding Pockets
The modification of amino acid side chains can significantly impact the binding affinity and specificity of a ligand for its receptor. The Cbz group in this compound is a bulky, aromatic moiety that would likely engage in hydrophobic or pi-stacking interactions within a suitable binding pocket.
N-terminal capping groups are known to influence the biological activity and stability of peptides. mdpi.comresearcher.lifemdpi.comresearcher.lifenih.gov For instance, the N-terminal capping of an αO-conotoxin analogue with a methyl group was shown to improve its serum half-life and selectivity for its target receptor. researcher.life The Cbz group in this compound can be considered a type of N-terminal cap, and its presence would be a key determinant in any potential receptor interactions.
The alpha-methyl group, in addition to providing steric bulk, can also influence the conformational preferences of the molecule, potentially pre-organizing it for a more favorable interaction with a binding site.
Given that this compound is a derivative of D-aspartic acid, and that NMDA is a potent agonist at NMDA receptors, it is conceivable that this compound could interact with this class of receptors. However, the significant structural differences introduced by the Cbz and alpha-methyl groups would likely result in a different binding mode and functional activity compared to NMDA itself. Detailed computational modeling and experimental binding assays would be required to elucidate the specific molecular recognition events and to determine if this compound acts as an agonist, antagonist, or modulator of any particular receptor.
Role of Alpha-Methylated D-Aspartate in Modulating Protein-Protein Interactions
Currently, there is a notable lack of direct scientific literature specifically detailing the role of Cbz-alpha-methyl-D-Aspartate in the modulation of protein-protein interactions. This is largely because the carboxybenzyl (Cbz) group is a common protecting group utilized in peptide synthesis, suggesting that Cbz-alpha-methyl-D-Aspartate is likely a synthetic intermediate rather than a biologically active signaling molecule that has been extensively studied for its physiological functions.
However, based on its core structure of alpha-methylated D-aspartate, it is possible to theorize potential interactions. D-aspartate itself is known to be an endogenous signaling molecule in the neuroendocrine system. The introduction of an alpha-methyl group could potentially influence its interaction with target proteins by altering the compound's stereochemistry and conformational flexibility. This modification could either enhance or reduce its affinity for D-aspartate binding sites on various proteins, thereby modulating downstream signaling pathways. Further research is required to elucidate any specific protein-protein interactions involving alpha-methylated D-aspartate and to understand the impact of the Cbz group on such potential interactions.
Comparison with N-Methyl-D-Aspartic Acid (NMDA) in Receptor Agonism/Antagonism Mechanisms
A comparative analysis of Cbz-alpha-methyl-D-Aspartate with the well-characterized N-Methyl-D-Aspartic Acid (NMDA) provides valuable insights into its potential pharmacological activity at the NMDA receptor.
Mechanism of Action of N-Methyl-D-Aspartic Acid at the NMDA Receptor
N-Methyl-D-Aspartic Acid (NMDA) is a selective agonist at the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity and memory formation. The activation of the NMDA receptor is a complex process that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon binding of these ligands, the ion channel, which is normally blocked by a magnesium ion (Mg2+) at resting membrane potential, opens. This blockage is voltage-dependent, and depolarization of the postsynaptic membrane is necessary to expel the Mg2+ ion, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions and the efflux of potassium (K+) ions. The subsequent increase in intracellular Ca2+ concentration acts as a second messenger, triggering a cascade of downstream signaling events that are fundamental to long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.
Structural Differences and Potential for Divergent Activity (Alpha-methyl vs. N-methyl)
The structural disparities between Cbz-alpha-methyl-D-Aspartate and NMDA are significant and are predicted to result in markedly different activities at the NMDA receptor.
| Feature | Cbz-alpha-methyl-D-Aspartate | N-Methyl-D-Aspartic Acid (NMDA) |
| Amino Group Modification | Carboxybenzyl (Cbz) group | Methyl group |
| Methylation Position | Alpha-carbon | Nitrogen atom of the amino group |
| Potential for Receptor Binding | The bulky Cbz group may cause steric hindrance, potentially preventing or altering binding to the NMDA receptor's agonist site. | The N-methyl group is a key structural feature for its specific agonist activity at the NMDA receptor. |
| Conformational Flexibility | The alpha-methyl group restricts the rotation around the alpha-carbon, leading to a more rigid conformation. | The N-methyl group allows for more conformational flexibility. |
The presence of the bulky carboxybenzyl (Cbz) group on the amino terminus of Cbz-alpha-methyl-D-Aspartate is a major structural difference. This group is substantially larger than the methyl group found on the nitrogen atom of NMDA. This size difference is likely to introduce significant steric hindrance, which could prevent the molecule from effectively binding to the agonist site of the NMDA receptor.
Furthermore, the position of the methyl group is a critical distinction. In NMDA, the methyl group is on the nitrogen atom (N-methylation), a modification that is crucial for its specific agonist activity at the NMDA receptor. In contrast, Cbz-alpha-methyl-D-Aspartate possesses a methyl group on the alpha-carbon. This alpha-methylation alters the stereochemistry and reduces the conformational flexibility of the molecule. This rigidity could further impede proper alignment within the receptor's binding pocket, potentially leading to a lack of agonist activity or even conferring antagonist properties.
Subunit-Specific Interactions within Receptors
NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. There are four different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), and the specific combination of these subunits dictates the pharmacological and biophysical properties of the receptor. This subunit diversity allows for a wide range of functional roles in different brain regions and at various developmental stages.
| Subunit | Key Characteristics |
| GluN2A | Predominantly found in the adult brain; associated with faster channel kinetics. |
| GluN2B | Prevalent in the developing brain and remains in the adult forebrain; associated with slower channel kinetics and has been a target for treating various neurological disorders. |
| GluN2C | Primarily expressed in the cerebellum. |
| GluN2D | Found in the diencephalon and brainstem, with high agonist potency. |
While there is no specific data on the subunit selectivity of Cbz-alpha-methyl-D-Aspartate, the structural features of a ligand are the primary determinants of its interaction with different receptor subunits. The distinct shapes and chemical environments of the binding pockets of different GluN2 subunits allow for the development of subunit-selective ligands. Given the significant structural differences between Cbz-alpha-methyl-D-Aspartate and known NMDA receptor ligands, it is plausible that if it were to interact with the NMDA receptor, it could exhibit a unique profile of subunit selectivity. However, without experimental data, any discussion of its subunit-specific interactions remains speculative.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. For Cbz-alpha-methyl-D-Asp, these calculations can elucidate fundamental properties that govern its behavior. Methods like Density Functional Theory (DFT) are commonly used to compute a range of molecular descriptors.
Key applications for this compound would include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.
Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to predict sites for electrophilic and nucleophilic attack.
Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) to aid in the experimental characterization of the molecule.
Illustrative Data Table: Calculated QM Properties for this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -8.2 eV | Represents the ability to donate an electron; related to the molecule's ionization potential. |
| LUMO Energy | -1.5 eV | Represents the ability to accept an electron; related to the molecule's electron affinity. |
| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 Debye | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular forces. |
| Partial Atomic Charges | Varies by atom | Used in the development of molecular mechanics force fields to describe electrostatic interactions. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape and how it behaves in different environments, such as in aqueous solution. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory of the molecule's dynamics.
Insights from MD simulations on this compound would include:
Conformational Preferences: Identifying the most populated shapes (conformers) the molecule adopts in solution.
Flexibility Analysis: Quantifying the motion of different parts of the molecule, such as the rotation of the benzyloxycarbonyl (Cbz) group or the side chain. This is often analyzed using Root Mean Square Fluctuation (RMSF) calculations.
Solvation Effects: Understanding how the molecule interacts with solvent molecules, which is crucial for its behavior in biological systems.
Thermodynamic Properties: Calculating properties such as free energies of different conformational states.
Studies on peptides containing D-amino acids have shown that such modifications can significantly influence the secondary structure, and MD simulations are essential for exploring these effects.
Illustrative Data Table: MD Simulation Analysis of this compound in Water
| Analysis Metric | Result (Illustrative) | Interpretation |
| Predominant Dihedral Angles (χ1) | -60°, 180°, 60° | Indicates the preferred orientations (rotamers) of the aspartic acid side chain. |
| Root Mean Square Fluctuation | Higher for the Cbz group and the carboxyl terminus; lower for the backbone alpha-carbon. | Suggests that the terminal groups of the molecule are more flexible, while the core structure is more rigid. |
| Radial Distribution Function | Peaks at ~2.8 Å for water oxygen around carboxyl groups. | Shows the formation of stable hydrogen bonds between the acidic protons of this compound and the surrounding water molecules. |
Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that D-aspartic acid is a known component of the N-methyl-D-aspartate (NMDA) receptor, docking studies of this compound would likely focus on this and other related receptors. Docking algorithms explore various binding poses of a ligand in the active site of a protein and score them based on factors like intermolecular forces and geometric complementarity.
Potential applications of docking for this compound:
Binding Mode Prediction: Identifying the most likely three-dimensional orientation of this compound within the binding pocket of a target protein, such as the NMDA receptor.
Interaction Analysis: Detailing the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).
Binding Affinity Estimation: Providing a score that estimates the strength of the ligand-protein interaction, which can be used to rank different compounds.
Numerous studies have employed molecular docking to investigate the binding of various ligands to the NMDA receptor, highlighting the importance of this method in neuroscience drug discovery.
Illustrative Data Table: Docking Results of this compound with the NMDA Receptor
| Parameter | Result (Illustrative) | Significance |
| Binding Affinity (Score) | -7.5 kcal/mol | A negative value indicates a favorable binding interaction; this score can be compared to other ligands. |
| Key Interacting Residues | Arg523, Thr520, Ser518 | Identifies the specific amino acids in the NMDA receptor that are crucial for binding the ligand. |
| Types of Interactions | Hydrogen bond with the carboxyl group; π-π stacking with the benzyl (B1604629) ring; electrostatic interaction with the side chain. | Details the chemical forces that stabilize the ligand-protein complex. |
De Novo Design and Virtual Screening Applications
De novo design involves the computational creation of novel molecules with desired properties, often by assembling molecular fragments within the constraints of a target's binding site. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a biological target.
Applications involving this compound could include:
De Novo Design: Using this compound as a scaffold or fragment to design new, more potent, or selective ligands for a specific receptor.
Virtual Screening: Screening databases of compounds that are structurally similar to this compound to identify other potential ligands for the same target. This is particularly useful in the early stages of drug discovery to narrow down candidates for experimental testing.
Force Field Development and Validation for Modified Amino Acids
A force field is a set of parameters used in molecular mechanics and MD simulations to describe the potential energy of a system of particles. Standard force fields like AMBER and CHARMM have well-parameterized sets for natural amino acids, but not typically for modified ones like this compound. Therefore, a crucial step before performing reliable MD simulations is the development and validation of specific force field parameters for this compound.
The process of force field development for this compound would involve:
Quantum Mechanical Calculations: Performing high-level QM calculations to obtain data on the molecule's geometry, vibrational frequencies, and electrostatic potential.
Parameter Fitting: Adjusting the force field parameters (e.g., bond lengths, bond angles, dihedral angles, and partial atomic charges) to reproduce the QM data.
Validation: Testing the new parameters by running MD simulations and comparing the results to available experimental data or further QM calculations to ensure they accurately represent the molecule's behavior.
The development of accurate force fields for non-canonical amino acids is an active area of research, as it is essential for the simulation of proteins and peptides containing these modifications.
Future Directions and Emerging Research Avenues
Advancements in Synthetic Methodologies for Complex Derivatives
The creation of complex molecules derived from Cbz-alpha-methyl-D-Asp hinges on the evolution of synthetic organic chemistry. Future progress will likely focus on enhancing efficiency, stereoselectivity, and substrate scope.
Key areas of advancement include:
Stereospecific Alkylation: Developing more robust and practical methods for the stereospecific methylation and alkylation of glycine (B1666218) or aspartic acid enolates is crucial. nih.govacs.org Methodologies employing chiral auxiliaries, such as those based on pseudoephedrine, offer a highly practical route to α-amino acids with high diastereoselectivity. acs.org Future work may involve optimizing these protocols to broaden the range of compatible alkyl halides and improve yields.
Catalytic Asymmetric Synthesis: A move towards catalytic methods, including phase-transfer catalysis and transition-metal-catalyzed asymmetric synthesis, will reduce reliance on stoichiometric chiral auxiliaries. This shift promises more atom-economical and environmentally benign routes to α-methylated amino acids.
Improved Protecting Group Strategies: While the Cbz group is versatile, research into orthogonal protecting group schemes will facilitate the synthesis of more elaborate derivatives. missouri.eduhighfine.com The development of new protecting groups that can be removed under increasingly mild and specific conditions will be essential for synthesizing sensitive and multifunctional target molecules. missouri.edu
Solid-Phase Synthesis Adaptations: Adapting synthetic methods for solid-phase peptide synthesis (SPPS) is critical for incorporating this compound into larger peptides. nih.gov This includes optimizing coupling conditions to overcome the steric hindrance imposed by the alpha-methyl group, which can challenge standard amide bond formation. rsc.org
| Synthetic Approach | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Chiral Auxiliary-Mediated Alkylation | Use of a recoverable chiral molecule (e.g., pseudoephedrine) to direct the stereoselective alkylation of a glycine derivative. acs.org | High diastereoselectivity, well-established procedures. acs.org | Requires stoichiometric amounts of the auxiliary and subsequent removal steps. |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst (e.g., a transition metal complex) to control the stereochemistry of the methylation step. | High atom economy, reduced waste, potential for large-scale synthesis. | Catalyst development, optimization of reaction conditions, substrate scope limitations. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired D-isomer. | Exceptional stereoselectivity, environmentally friendly conditions. | Limited to specific substrates, potential for low yield of the desired enantiomer (max 50% from racemate). |
Exploration of Novel Biochemical Pathways and Targets
The biological roles of D-amino acids are an expanding area of research. This compound serves as a precursor to molecules that can probe or modulate these pathways. Its parent molecule, D-aspartic acid, is an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory. wikipedia.orghmdb.ca
Future research is poised to explore:
NMDA Receptor Subtype Selectivity: The NMDA receptor is a heteromeric complex with various subunits (e.g., GluN2A-D). cancerresgroup.usmdpi.com The alpha-methylation of D-aspartate could introduce conformational constraints that favor binding to specific subunit compositions. This would allow for the development of pharmacological tools to dissect the distinct physiological roles of different NMDA receptor subtypes.
Metabotropic Glutamate (B1630785) Receptors (mGluRs): There is a close interaction between NMDA receptors and mGluRs in modulating cognitive functions like behavioral flexibility. nih.gov Derivatives of this compound could be used to create ligands that target the interface or allosteric sites of these receptor systems, offering a novel therapeutic approach for disorders with aberrant NMDA function. nih.gov
D-Aspartate Oxidase (DDO) Inhibition: DDO is the enzyme responsible for degrading D-aspartate. Designing inhibitors based on the alpha-methyl-D-Asp scaffold could be a strategy to elevate endogenous D-aspartate levels, providing a mechanism to enhance NMDA receptor signaling indirectly.
Beyond the Synapse: While the focus has been on neuronal receptors, evidence suggests NMDA receptors are present in non-neuronal tissues, including hematopoietic cells and various cancer cell lines. cancerresgroup.usnih.gov this compound derivatives could be used to investigate the function of these peripheral receptors and their potential as therapeutic targets.
Rational Design of Highly Selective Molecular Probes
Molecular probes are essential tools for visualizing and quantifying biological processes. The this compound scaffold is an excellent starting point for designing highly selective probes for amino acid-recognizing targets.
Rational design strategies will likely involve:
Fluorophore Conjugation: Attaching environmentally sensitive fluorophores to the this compound core can create probes whose fluorescence properties change upon binding to a target protein. nih.govmit.edu The design can incorporate fluorescent amino acids or conjugate known dyes, like those based on fluorescein (B123965) or quinoline (B57606) scaffolds. nih.govsemanticscholar.org
Conformational Probes: The strategic placement of atoms, such as fluorine, can influence the conformational preferences of the molecule. For example, stereospecific fluorination of NMDA has been used to probe the active binding conformation at the receptor, demonstrating how subtle modifications can dramatically alter potency. nih.gov This principle can be applied to the alpha-methyl-D-Asp scaffold to create probes that lock into specific conformations, enhancing selectivity.
Photoaffinity Labels: Incorporation of photoreactive groups would allow for the creation of probes that, upon irradiation with light, form a covalent bond with their biological target. This enables the identification and characterization of previously unknown binding partners.
PET and MRI Agents: For in vivo imaging, the scaffold could be modified to chelate radionuclides for Positron Emission Tomography (PET) or paramagnetic ions for Magnetic Resonance Imaging (MRI), enabling non-invasive studies of receptor distribution and density in the brain.
| Probe Type | Design Principle | Application | Example Modification |
|---|---|---|---|
| Fluorescent Probes | A fluorophore is attached to the amino acid scaffold. Binding to a target alters the fluorophore's environment, causing a change in fluorescence. nih.gov | Visualizing receptor localization, quantifying binding events in real-time. | Coupling to a Dansyl or Nitrobenzofurazan (NBD) group. |
| Conformational Probes | Introduction of sterically demanding or electronically influential atoms (e.g., fluorine) to favor a specific molecular conformation. nih.gov | Determining the bioactive conformation of a ligand when bound to its receptor. | Stereoselective introduction of a fluorine atom at the beta-position. |
| Photoaffinity Labels | Incorporation of a light-activated chemical group (e.g., an azide (B81097) or benzophenone). | Irreversibly labeling and identifying the binding site or the receptor protein itself. | Addition of a p-azidophenylalanine moiety to a peptide derivative. |
| In Vivo Imaging Agents | Chelation of a radionuclide (for PET) or a paramagnetic metal ion (for MRI). | Non-invasive imaging of receptor distribution and density in living organisms. | Attachment of a DOTA chelator for complexing with Gallium-68 or Gadolinium. |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is accelerating the discovery process. For a molecule like this compound, this integration is key to predicting properties and guiding synthetic efforts.
Future research will benefit from:
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound derivatives when interacting with their biological targets, such as the NMDA receptor. nih.govresearchgate.net These simulations provide insights into the stability of binding poses, the role of specific amino acid residues in the binding pocket, and the conformational changes induced by ligand binding. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a highly accurate calculation of the electronic structure of the ligand within the binding site, providing a deeper understanding of key interactions like hydrogen bonds and electrostatic contacts that determine binding affinity and selectivity.
In Silico Screening: Computational tools can be used to screen virtual libraries of this compound derivatives for their predicted affinity to various receptor subtypes. researchgate.net This narrows down the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources. acs.org
Modeling Non-Canonical Residues: Developing more accurate force fields and parameters for non-proteinogenic amino acids like α-methylated residues is crucial for improving the predictive power of computational models. oup.comnih.gov
| Computational Method | Application to this compound | Anticipated Outcome |
|---|---|---|
| Molecular Docking | Predicting the preferred binding orientation of derivatives within the NMDA receptor's ligand-binding domain. | Ranking of potential ligands based on binding score; identification of key interacting residues. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-receptor complex over time. researchgate.net | Assessment of binding stability; characterization of conformational changes in both ligand and protein. mdpi.com |
| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of a series of closely related derivatives. | Accurate prediction of how small chemical modifications will impact binding potency, guiding lead optimization. |
| QSAR (Quantitative Structure-Activity Relationship) | Building statistical models that correlate the chemical structures of derivatives with their biological activity. | Identification of physicochemical properties that are critical for activity; prediction of the potency of unsynthesized compounds. |
Expanding the Scope of Peptidomimetic Applications in Chemical Biology
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The inclusion of this compound in peptide sequences is a powerful strategy in peptidomimetic design.
Emerging applications include:
Helix Induction: The alpha-methyl group restricts the conformational freedom around the peptide backbone, strongly promoting the formation of helical secondary structures. nih.gov Incorporating this residue into peptide sequences can stabilize α-helices, which are critical for many protein-protein interactions.
Protease Resistance: The steric bulk of the alpha-methyl group shields the adjacent peptide bond from cleavage by proteases, significantly increasing the in vivo half-life of peptide-based therapeutics. enamine.netiris-biotech.de
Turn Mimetics: The D-configuration and conformational constraints of this compound can be used to induce specific turns (e.g., β-turns) in a peptide chain. These turn structures are often the key recognition elements in bioactive peptides.
Probing Enzyme-Substrate Interactions: Systematically replacing residues in a known peptide substrate with this compound can help elucidate the conformational requirements of an enzyme's active site. The loss or retention of activity upon substitution provides valuable information about the preferred substrate geometry. biorxiv.org
The continued exploration of this compound and its derivatives promises to yield novel chemical tools and therapeutic leads. By combining advanced synthesis, targeted biological evaluation, sophisticated molecular probe design, and integrated computational-experimental workflows, researchers are well-equipped to unlock the full potential of this unique chemical entity.
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize Cbz-alpha-methyl-D-Asp with high enantiomeric purity?
- Methodological Answer :
- Use a stepwise protection-deprotection strategy for the α-methyl-D-aspartic acid backbone. Introduce the carbobenzyloxy (Cbz) group via standard coupling agents like DCC (dicyclohexylcarbodiimide) under inert conditions.
- Validate enantiomeric purity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and confirm retention times against racemic controls. Monitor reaction progress via TLC (silica gel, 254 nm UV detection) and characterize intermediates via H/C NMR (e.g., δ 7.3–7.4 ppm for Cbz aromatic protons) .
- Data Table Example :
| Step | Reagent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cbz Protection | DCC, Cbz-Cl | 12 | 85 | 98% (λ = 254 nm) |
Q. What analytical techniques are critical for characterizing this compound in solid-state and solution phases?
- Methodological Answer :
- Solid-State : Employ X-ray crystallography to resolve stereochemistry and intermolecular interactions. For non-crystalline samples, use FT-IR (e.g., carbonyl stretch at ~1700 cm) and PXRD to confirm phase homogeneity.
- Solution-Phase : Conduct H/C NMR in deuterated solvents (e.g., DMSO-d) with TMS as an internal standard. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] calculated for CHNO: 236.0923) .
Q. How can researchers address discrepancies in spectroscopic data during compound validation?
- Methodological Answer :
- Cross-validate using orthogonal techniques: Compare NMR data with computational simulations (e.g., DFT-based chemical shift predictions). For HPLC purity conflicts, rerun analyses with alternative mobile phases (e.g., acetonitrile/water vs. methanol/water).
- Document all experimental parameters (e.g., solvent, temperature, instrument calibration) to identify variability sources .
Advanced Research Questions
Q. What strategies optimize the reaction conditions for scale-up synthesis while minimizing racemization?
- Methodological Answer :
- Use Design of Experiments (DoE) to test variables: temperature (4–25°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% DMAP). Monitor racemization via circular dichroism (CD) spectroscopy.
- Implement continuous-flow reactors for better thermal control and reduced side reactions. Validate scalability by comparing batch vs. flow yields (>90% target) .
Q. How to resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Conduct a systematic meta-analysis of published IC values, noting assay conditions (e.g., cell line, incubation time). Replicate key studies under standardized protocols, including positive/negative controls.
- Use molecular docking simulations to assess binding affinity consistency across structural analogs (e.g., AutoDock Vina with PDB: 1XYZ) .
Q. What ethical and methodological practices ensure reproducibility in this compound research?
- Methodological Answer :
- Adhere to FAIR data principles: Publish raw NMR/HPLC datasets in repositories (e.g., Zenodo) with metadata (e.g., probe frequency, column specifications).
- Cite prior synthesis protocols explicitly (e.g., solvent purification methods) to avoid "hidden variables" .
Q. How can advanced statistical models improve the interpretation of structure-activity relationship (SAR) data?
- Methodological Answer :
- Apply multivariate regression (e.g., PLS regression) to correlate substituent electronic effects (Hammett σ values) with bioactivity. Validate models via leave-one-out cross-validation (LOOCV) and report > 0.85.
- Use machine learning (e.g., random forests) to prioritize synthetic targets based on predicted ADMET properties .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
